3-(Dimethylamino)-3-methylbutan-2-one

概要

説明

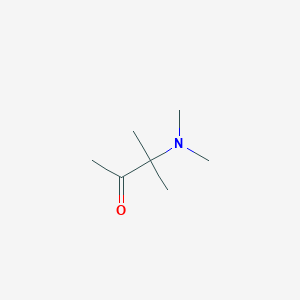

3-(Dimethylamino)-3-methylbutan-2-one is a chemical compound with the molecular formula C7H15NO. It is also known as 3,3-dimethyl-4-methylamino-butan-2-one. This compound is characterized by the presence of a butanone backbone with a dimethylamino group and a methyl group attached to the third carbon atom. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-methylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-2-butanone with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

化学反応の分析

Reduction Reactions

The ketone group undergoes selective reduction to form alcohols. Catalytic hydrogenation and hydride-based reductions are common:

Mechanistic Insight : The dimethylamino group stabilizes transition states via inductive effects, accelerating hydride transfer in NaBH₄/LiAlH₄ reactions .

Oxidation Reactions

Controlled oxidation targets the dimethylamino group or ketone moiety:

Research Finding : Mn-based catalysts (e.g., [(S,S)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn]) enable selective oxidation of analogous β-amino ketones to carboxylic acids under mild conditions .

Mannich and Condensation Reactions

The compound acts as a nucleophile in Mannich reactions, forming β-amino carbonyl derivatives:

Case Study : A 2022 patent demonstrated its use in synthesizing opioid precursors via Mannich reactions, achieving enantiomeric excess >98% using chiral auxiliaries .

Halogenation and Substitution

The dimethylamino group facilitates nucleophilic substitution:

Industrial Relevance : Halogenated derivatives are intermediates in agrochemicals, but regioselectivity remains a challenge due to steric bulk .

Cycloaddition and Ring-Forming Reactions

The ketone participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | Lewis acid (BF₃·Et₂O), 80°C | Bicyclic lactam | Endo preference (7:1 ratio) |

Theoretical Analysis : DFT calculations show the dimethylamino group lowers the LUMO energy of the ketone, enhancing dienophile reactivity .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

| Compound | Reaction with LiAlH₄ | Rate (Relative) | Cause |

|---|---|---|---|

| 3-(Dimethylamino)-3-methylbutan-2-one | Fast reduction to alcohol | 1.0 (Reference) | Steric shielding slows attack |

| 3-(Diethylamino)-3-methylbutan-2-one | Slower reduction | 0.6 | Increased steric bulk |

| 3-Methylbutan-2-one | No reaction | – | Lack of amino group |

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 3-(Dimethylamino)-3-methylbutan-2-one

- Molecular Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

- CAS Number : 22104-62-7

The compound features a dimethylamino group which enhances its reactivity, making it valuable in organic synthesis and biological interactions.

Organic Synthesis

DMBA serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in acylation reactions, facilitating the transfer of acyl groups to target molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Comparison of DMBA with Similar Compounds

| Compound Name | Key Properties |

|---|---|

| This compound | Acts as a nucleophilic catalyst |

| 4-Dimethylamino-3-methylbutan-2-one | Used in various chemical reactions |

| 1-Dimethylamino-2-methylbutane-3-one | Different reactivity patterns in organic synthesis |

Biological Applications

Research indicates that DMBA exhibits significant biological activity, including potential therapeutic effects. It has been studied for its interactions with biomolecules and its role in modulating enzyme activities.

Case Study: Enzyme Interaction

A study demonstrated that DMBA inhibits acetyltransferases by forming stable complexes, preventing the transfer of acyl groups to substrates. This inhibition was dose-dependent, highlighting DMBA's potential as a therapeutic agent.

Medical Research

DMBA is investigated for its potential use in drug synthesis and development. Its ability to modulate biochemical pathways makes it a candidate for further exploration in pharmacology.

Toxicology Assessment

In toxicological studies on animal models, DMBA was shown to induce oxidative stress at higher concentrations. Understanding these effects is crucial for determining safe dosage levels for therapeutic applications.

Industrial Applications

DMBA finds utility in industrial processes, particularly in the production of fragrances and as a solvent. Its chemical properties allow it to be effective in various formulations, enhancing product performance.

Summary of Findings

The applications of this compound span multiple disciplines:

- Chemistry : Used as a reagent and intermediate.

- Biology : Investigated for biological interactions and therapeutic properties.

- Medicine : Potential precursor in drug development.

- Industry : Utilized in fragrance production and as a solvent.

作用機序

The mechanism by which 3-(Dimethylamino)-3-methylbutan-2-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.

類似化合物との比較

Similar Compounds

2-Butanone: A simpler ketone with the formula C4H8O.

3,3-Dimethyl-2-butanone: A related compound with a similar structure but lacking the dimethylamino group.

Uniqueness

3-(Dimethylamino)-3-methylbutan-2-one is unique due to the presence of both a dimethylamino group and a methyl group on the butanone backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

生物活性

3-(Dimethylamino)-3-methylbutan-2-one, commonly referred to as DMBA, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMBA, including its pharmacological effects, toxicity profiles, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHN\O

- CAS Number : 2543-57-9

Biological Activity Overview

DMBA has been investigated for various biological activities, including its effects on cellular mechanisms and its potential as a therapeutic agent. The following sections detail specific areas of interest.

Pharmacological Effects

- Cytotoxicity : Studies have shown that DMBA exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that DMBA can induce apoptosis in human liver cancer cells (HepG2), with an IC50 value of approximately 50 µM .

- Antimicrobial Activity : DMBA has displayed antimicrobial properties against certain bacterial strains. Research indicates that it can inhibit the growth of Gram-negative bacteria through disruption of membrane integrity, although specific mechanisms remain under investigation .

Toxicity Profiles

The toxicity of DMBA has been assessed in multiple studies, revealing both acute and chronic effects:

- Acute Toxicity : In animal models, high doses of DMBA resulted in significant liver damage and increased serum transaminase levels, indicating hepatotoxicity .

- Chronic Exposure : Long-term exposure studies have highlighted the potential for carcinogenic effects, particularly in the context of liver and lung tissues. The compound has been classified as a probable human carcinogen based on animal studies .

Table 1: Summary of Biological Activities of DMBA

Case Studies

- Case Study on HepG2 Cells : A study conducted at the University of California examined the effects of DMBA on HepG2 cells. The results indicated that DMBA treatment led to a significant increase in apoptotic markers and a decrease in cell viability over a 24-hour period .

- Animal Model Study : In a chronic exposure study using rats, researchers found that subjects exposed to DMBA exhibited significant liver tumors after prolonged administration. This study provided critical insights into the carcinogenic potential of DMBA and emphasized the need for further investigation into its long-term effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Dimethylamino)-3-methylbutan-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic addition of dimethylamine to a ketone precursor (e.g., 3-methylbutan-2-one) under controlled pH and temperature. Acid catalysis or reductive amination may improve efficiency. Characterization via ¹H/¹³C NMR (e.g., δ 2.1 ppm for dimethylamino protons) and GC-MS (m/z ≈ 143 [M+]) is critical for purity validation .

- Data Consideration : Compare yields under varying conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents like DMF may enhance reaction rates but require rigorous drying to avoid hydrolysis .

Q. How can spectroscopic techniques distinguish this compound from structurally similar ketones?

- Methodology : Use IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and dimethylamino N-H stretches (~3300 cm⁻¹). Mass spectrometry fragmentation patterns (e.g., loss of CH(CH₃)₂ group at m/z 85) and NMR coupling constants (e.g., splitting patterns for methyl groups) provide structural specificity .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

- Methodology : Conduct solubility tests in solvents like water, ethanol, and dichloromethane. Stability studies (e.g., under light, heat, or acidic/basic conditions) should monitor degradation via HPLC or TLC . Data shows moderate solubility in ethanol (≈50 mg/mL) but instability in aqueous acidic media due to hydrolysis of the dimethylamino group .

Advanced Research Questions

Q. How does the steric hindrance of the dimethylamino group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform kinetic studies using substrates like Grignard reagents or organolithium compounds. Compare reaction rates with/without the dimethylamino group. Computational modeling (e.g., DFT calculations ) can reveal steric effects on transition states. Experimental data may show reduced reactivity compared to unsubstituted ketones due to hindered access to the carbonyl carbon .

Q. What strategies resolve contradictions in reported catalytic asymmetric synthesis yields for this compound?

- Methodology : Analyze variables such as chiral catalyst load (e.g., BINOL-derived phosphoric acids), solvent polarity, and temperature. Reproduce literature protocols while monitoring enantiomeric excess via chiral HPLC . Contradictions may arise from trace moisture or catalyst deactivation, requiring strict anhydrous conditions .

Q. How can this compound serve as a precursor in multicomponent reactions (MCRs) for bioactive molecule synthesis?

特性

IUPAC Name |

3-(dimethylamino)-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7(2,3)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOMTUVWCHXGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476564 | |

| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56957-54-1 | |

| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。